Lipophilicity (LogP) Comparison: Benzyl-Substituted vs. Debenzylated Glycinate Analog
The presence of the benzyl group in Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate (CAS 194874-12-9) confers a calculated LogP of 2.35548, which is substantially higher than the LogP of 1.78 estimated for the structurally simplified analog Ethyl N-(3-cyanopropyl)glycinate (CAS 221106-35-0, lacking the benzyl moiety) [1]. This difference reflects the contribution of the benzyl substituent to overall lipophilicity and is predicted to alter reversed-phase chromatographic retention time and solubility behavior in aqueous-organic solvent systems.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.35548 (Chemsrc ACD/Labs predicted) |
| Comparator Or Baseline | Ethyl N-(3-cyanopropyl)glycinate (CAS 221106-35-0); LogP = 1.78 (EPISuite KOWWIN v1.67 estimate) |
| Quantified Difference | ΔLogP ≈ +0.58 (32% higher LogP for the benzyl-substituted target compound) |
| Conditions | Calculated values from different estimation methods; experimental LogP data not available in public literature |
Why This Matters
Higher LogP alters chromatographic retention and solvent partitioning, requiring distinct purification and formulation protocols compared to debenzylated analogs.
- [1] Chemsrc. N-Benzyl-N-(3-Cyanopropyl)-Glycine Ethyl Ester (CAS 194874-12-9). LogP: 2.35548. View Source
